

# In-Depth Technical Guide to the Crystalline Structure of Pentabromotoluene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystalline structure of **pentabromotoluene**, a compound of interest in materials science and as a reference standard. The following sections detail the crystallographic parameters, molecular geometry, and the experimental protocols utilized for its structural determination, offering valuable data for computational modeling, analytical method development, and further research.

### Introduction

**Pentabromotoluene** (C<sub>7</sub>H<sub>3</sub>Br<sub>5</sub>) is a heavily brominated aromatic compound. Understanding its three-dimensional structure at the atomic level is crucial for predicting its physical and chemical properties, its behavior in different matrices, and its potential interactions. This document summarizes the definitive crystallographic analysis of **pentabromotoluene** as determined by single-crystal X-ray diffraction.

# **Crystallographic Data**

The crystalline form of **pentabromotoluene** has been determined to belong to the monoclinic space group P21/c.[1] The fundamental parameters of the unit cell and other relevant crystallographic data are summarized in Table 1. This information is foundational for any computational or comparative structural analysis.

Table 1: Crystal Data and Structure Refinement for Pentabromotoluene



| Parameter                         | Value                  |
|-----------------------------------|------------------------|
| Empirical Formula                 | C7H3Br5                |
| Formula Weight                    | 486.62 g/mol           |
| Crystal System                    | Monoclinic             |
| Space Group                       | P21/c                  |
| Unit Cell Dimensions              |                        |
| a                                 | 8.52 Å                 |
| b                                 | 16.54 Å                |
| С                                 | 9.06 Å                 |
| β                                 | 115.6°                 |
| Volume                            | 1152 ų                 |
| Z (molecules per unit cell)       | 4                      |
| Density                           |                        |
| Calculated Density                | 2.80 g/cm <sup>3</sup> |
| Measured Density                  | 2.79 g/cm <sup>3</sup> |
| Data Collection                   |                        |
| Radiation                         | Mo Kα (λ = 0.7107 Å)   |
| Number of Reflections Measured    | 1481                   |
| Number of Independent Reflections | 1004                   |
| Refinement                        |                        |
| Final R factor                    | 0.062                  |

# **Molecular Structure and Geometry**

The asymmetric unit of the crystal structure contains one molecule of **pentabromotoluene**. The five bromine atoms and the methyl group are substituted on the benzene ring. The



conformation of the molecule is influenced by the steric hindrance imposed by the bulky bromine substituents, leading to some distortion from a perfectly planar aromatic ring. Key intramolecular distances and angles are presented in Tables 2 and 3, respectively.

Table 2: Selected Bond Lengths in Pentabromotoluene

| Bond               | Length (Å) |
|--------------------|------------|
| C(1)-C(2)          | 1.41       |
| C(2)-C(3)          | 1.39       |
| C(3)-C(4)          | 1.41       |
| C(4)-C(5)          | 1.40       |
| C(5)-C(6)          | 1.39       |
| C(6)-C(1)          | 1.42       |
| C(1)-C(7) (methyl) | 1.54       |
| C(2)-Br(1)         | 1.89       |
| C(3)-Br(2)         | 1.90       |
| C(4)-Br(3)         | 1.91       |
| C(5)-Br(4)         | 1.90       |
| C(6)-Br(5)         | 1.88       |

Table 3: Selected Bond Angles in Pentabromotoluene



| Angle           | Degree (°) |
|-----------------|------------|
| C(6)-C(1)-C(2)  | 118        |
| C(1)-C(2)-C(3)  | 121        |
| C(2)-C(3)-C(4)  | 120        |
| C(3)-C(4)-C(5)  | 119        |
| C(4)-C(5)-C(6)  | 121        |
| C(5)-C(6)-C(1)  | 120        |
| C(2)-C(1)-C(7)  | 122        |
| C(6)-C(1)-C(7)  | 120        |
| C(1)-C(2)-Br(1) | 120        |
| C(3)-C(2)-Br(1) | 119        |
| C(1)-C(6)-Br(5) | 121        |
| C(5)-C(6)-Br(5) | 119        |

# **Experimental Protocols**

The structural determination of **pentabromotoluene** was achieved through single-crystal X-ray diffraction analysis. The key steps of the experimental procedure are outlined below.

## **Crystal Growth**

Single crystals of **pentabromotoluene** suitable for X-ray diffraction were obtained by slow evaporation from a carbon disulfide solution. Commercially available **pentabromotoluene** was dissolved in carbon disulfide at room temperature to create a saturated solution. The solution was then allowed to evaporate slowly in a fume hood over a period of several days, resulting in the formation of well-defined, colorless crystals.

## X-ray Data Collection



A suitable single crystal was mounted on a goniometer head. The diffraction data were collected using a four-circle automated diffractometer with graphite-monochromated Molybdenum K $\alpha$  radiation ( $\lambda$  = 0.7107 Å). The unit cell parameters were determined from a least-squares refinement of the setting angles of 15 accurately centered reflections. Intensity data were collected for 1481 reflections, of which 1004 were independent and had intensities greater than two standard deviations of the background.

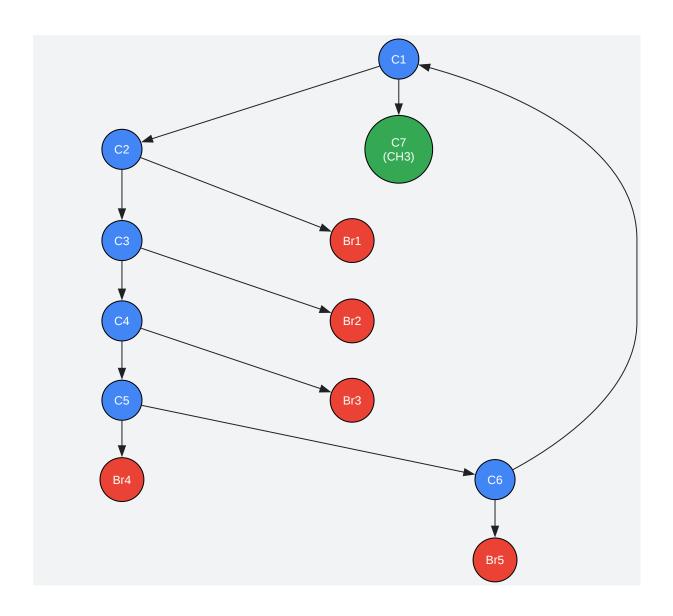
#### **Structure Solution and Refinement**

The crystal structure was solved using the heavy-atom method. The positions of the five bromine atoms were determined from a Patterson synthesis. Subsequent Fourier syntheses revealed the positions of the carbon atoms. The structure was then refined by a full-matrix least-squares procedure. The hydrogen atoms of the methyl group were not located in the difference Fourier map and were not included in the final refinement. The final R factor for the 1004 observed reflections was 0.062.

## Visualization of the Molecular Structure

The following diagram illustrates the molecular structure of **pentabromotoluene** with the atom numbering scheme used in the crystallographic analysis.





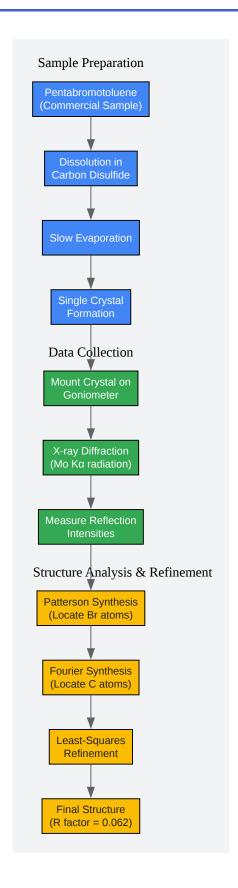
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Caption: Molecular structure of **pentabromotoluene** with atom numbering.

# **Logical Workflow of Crystal Structure Determination**

The process of determining the crystalline structure of **pentabromotoluene** follows a well-established scientific workflow, from sample preparation to final data analysis and structure validation.





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Caption: Workflow for the determination of the crystal structure of **pentabromotoluene**.



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#### References

- 1. researchgate.net [researchgate.net]
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